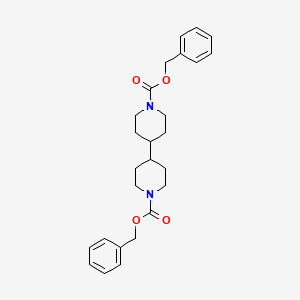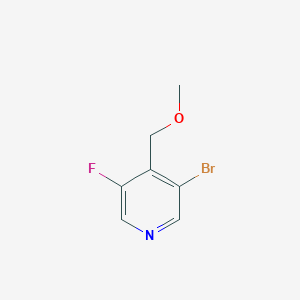
Mal(Br2)-Aca, 98%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mal(Br2)-Aca, 98% is a reagent used in the synthesis of organic compounds and is a highly reactive brominating agent. It is composed of malonic acid, bromine, and acetic acid, and is often used in the synthesis of organic compounds, such as pharmaceuticals and other biologically active molecules. Mal(Br2)-Aca, 98% is a powerful and versatile reagent that is used in a variety of laboratory applications.
Mechanism of Action
Mal(Br2)-Aca, 98% is a highly reactive brominating agent, and the mechanism of action is based on the reaction of the bromine with the malonic acid. The bromine reacts with the malonic acid to form a brominated malonic acid, which is then further reacted with the acetic acid to form the desired product.
Biochemical and Physiological Effects
Mal(Br2)-Aca, 98% has been used in a variety of biochemical and physiological studies. It has been used to study the effects of brominated compounds on cellular metabolism, as well as to study the effects of brominated compounds on gene expression. Additionally, it has been used to study the effects of brominated compounds on the immune system and to study the effects of brominated compounds on the cardiovascular system.
Advantages and Limitations for Lab Experiments
The main advantage of using Mal(Br2)-Aca, 98% in laboratory experiments is that it is a highly reactive brominating agent, which allows for the synthesis of a variety of organic compounds in a relatively short period of time. Additionally, it is cost-effective and does not require the use of hazardous chemicals. However, one of the main limitations of using Mal(Br2)-Aca, 98% is that it can be toxic and should be handled with care. Additionally, it is important to ensure that the reaction is carried out in a well-ventilated area to avoid the risk of exposure to the toxic bromine.
Future Directions
For the use of Mal(Br2)-Aca, 98% include further exploration of its potential applications in the synthesis of pharmaceuticals and other biologically active molecules. Additionally, further research could be conducted to explore the potential of using Mal(Br2)-Aca, 98% in the synthesis of semiconductor materials. Further research could also be conducted to explore the potential of using Mal(Br2)-Aca, 98% in the synthesis of organic compounds for the study of biochemical and physiological processes. Finally, further research could be conducted to explore the potential of using Mal(Br2)-Aca, 98% in the synthesis of dyes and pigments.
Synthesis Methods
Mal(Br2)-Aca, 98% is synthesized by the reaction of acetic acid and bromine with malonic acid. The reaction is catalyzed by a base, such as potassium hydroxide or sodium hydroxide, and the resulting product is a mixture of malonic acid bromide and acetic acid. The reaction is typically carried out at a temperature of 50-60°C and the reaction time can vary depending on the reactants and the desired product.
Scientific Research Applications
Mal(Br2)-Aca, 98% is used in a variety of scientific research applications, such as the synthesis of biologically active molecules and pharmaceuticals. It is also used in the synthesis of organic compounds, such as polymers, dyes, and pigments. Additionally, it is used in the synthesis of semiconductor materials and in the synthesis of organic compounds for the study of biochemical and physiological processes.
properties
IUPAC Name |
6-(3,4-dibromo-2,5-dioxopyrrol-1-yl)hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Br2NO4/c11-7-8(12)10(17)13(9(7)16)5-3-1-2-4-6(14)15/h1-5H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XABAXSUMIXSPEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(=O)O)CCN1C(=O)C(=C(C1=O)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Br2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4S,5S)-4,5-Dihydro-5-[4-(methylsulfonyl)phenyl]-2-phenyl-4-oxazolemethanol](/img/structure/B6357977.png)

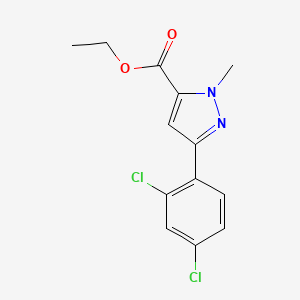
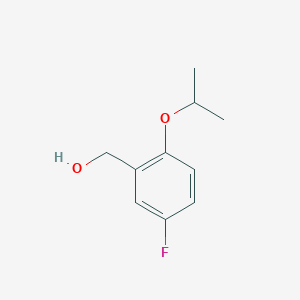

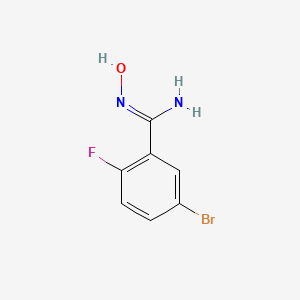
![Ethyl 9-hydroxy-5-oxatricyclo[4.4.0.0(2,4)]deca-1(6),7,9-triene-3-carboxylate](/img/structure/B6358017.png)
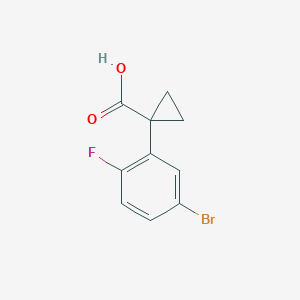
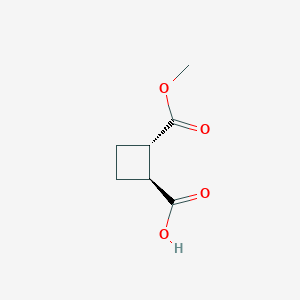
![t-Butyl 9-amino-2-azaspiro[5.5]undecane-2-carboxylate](/img/structure/B6358038.png)
![6-(Methoxymethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B6358052.png)
